4-Ethyl-2-methylaniline
Overview
Description
4-Ethyl-2-methylaniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of an ethyl group and a methyl group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methylaniline can be synthesized through several methods. One common approach involves the alkylation of 2-methylaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-Methylaniline is treated with an ethyl halide (such as ethyl bromide) in the presence of a base (such as sodium hydroxide).
Step 2: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of 4-Ethyl-2-nitrotoluene, which is obtained through the nitration of 4-Ethyltoluene. The hydrogenation process reduces the nitro group to an amino group, yielding this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines.
Substitution: Nitro, sulfo, or halo derivatives.
Scientific Research Applications
4-Ethyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methylaniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.
Comparison with Similar Compounds
2-Methylaniline: Lacks the ethyl group, leading to different chemical properties and reactivity.
4-Ethylaniline: Lacks the methyl group, resulting in variations in its chemical behavior.
4-Methylaniline: Lacks the ethyl group, affecting its reactivity and applications.
Uniqueness: 4-Ethyl-2-methylaniline is unique due to the presence of both ethyl and methyl groups, which influence its chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-ethyl-2-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFVTWKQFZGFDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597593 | |
Record name | 4-Ethyl-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71757-56-7 | |
Record name | 4-Ethyl-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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